Cas no 65686-13-7 (2-(4-chlorophenoxy)ethyl(methyl)amine)
65686-13-7 structure
Product Name:2-(4-chlorophenoxy)ethyl(methyl)amine
Numero CAS:65686-13-7
MF:C9H12ClNO
MW:185.650681495667
CID:58372
PubChem ID:295966
Update Time:2025-05-19
2-(4-chlorophenoxy)ethyl(methyl)amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-(4-Chlorophenoxy)-N-methylethanamine
- N-[2-(4-Chlorophenoxy)ethyl]-N-methylamine
- [2-(4-Chlorophenoxy)ethyl](methyl)amine
- 2-(4-chlorophenoxy)ethylmethylamine
- 2-(4-chlorophenoxy)-N-methylethylamine
- AC1L6PBV
- AC1Q41BE
- CTK5C2996
- NSC165637
- SureCN2472084
- 2-(4-chlorophenoxy)ethyl(methyl)amine
- SCHEMBL2472084
- DTXSID70304406
- 2-(4-Chlorophenoxy)-N-methylethan-1-amine
- EN300-07966
- [2-(4-chlorophenoxy)ethyl]methylamine
- 2-(4-CHLORO-PHENOXY)ETHYL METHYL AMINE
- Z56963344
- 65686-13-7
- MFCD00018645
- 2-(4-CHLORO-PHENOXY)ETHYLMETHYLAMINE
- [2-(4-Chlorophenoxy)-ethyl]-methyl-amine
- RGLUIFRWIKUDEI-UHFFFAOYSA-N
- FT-0694402
- NSC-165637
- CS-0220950
- AKOS000343450
- G43006
- DA-19231
-
- Inchi: 1S/C9H12ClNO/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5,11H,6-7H2,1H3
- Chiave InChI: RGLUIFRWIKUDEI-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC(=CC=1)OCCNC
Proprietà calcolate
- Massa esatta: 185.06086
- Massa monoisotopica: 185.061
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 4
- Complessità: 113
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 2.1
- Superficie polare topologica: 21.3Ų
Proprietà sperimentali
- Densità: 1.11
- Punto di ebollizione: 273.3°Cat760mmHg
- Punto di infiammabilità: 119.1°C
- PSA: 21.26
2-(4-chlorophenoxy)ethyl(methyl)amine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019145388-1g |
2-(4-Chlorophenoxy)-N-methylethanamine |
65686-13-7 | 95% | 1g |
$400.00 | 2023-09-01 | |
| Enamine | EN300-07966-0.05g |
[2-(4-chlorophenoxy)ethyl](methyl)amine |
65686-13-7 | 95% | 0.05g |
$86.0 | 2023-10-28 | |
| Enamine | EN300-07966-0.1g |
[2-(4-chlorophenoxy)ethyl](methyl)amine |
65686-13-7 | 95% | 0.1g |
$129.0 | 2023-10-28 | |
| Enamine | EN300-07966-0.25g |
[2-(4-chlorophenoxy)ethyl](methyl)amine |
65686-13-7 | 95% | 0.25g |
$183.0 | 2023-10-28 | |
| Enamine | EN300-07966-0.5g |
[2-(4-chlorophenoxy)ethyl](methyl)amine |
65686-13-7 | 95% | 0.5g |
$342.0 | 2023-10-28 | |
| Enamine | EN300-07966-1.0g |
[2-(4-chlorophenoxy)ethyl](methyl)amine |
65686-13-7 | 95% | 1g |
$457.0 | 2023-06-22 | |
| Enamine | EN300-07966-2.5g |
[2-(4-chlorophenoxy)ethyl](methyl)amine |
65686-13-7 | 95% | 2.5g |
$894.0 | 2023-10-28 | |
| Enamine | EN300-07966-5.0g |
[2-(4-chlorophenoxy)ethyl](methyl)amine |
65686-13-7 | 95% | 5g |
$1322.0 | 2023-06-22 | |
| Enamine | EN300-07966-10.0g |
[2-(4-chlorophenoxy)ethyl](methyl)amine |
65686-13-7 | 95% | 10g |
$1962.0 | 2023-06-22 | |
| Enamine | EN300-07966-1g |
[2-(4-chlorophenoxy)ethyl](methyl)amine |
65686-13-7 | 95% | 1g |
$457.0 | 2023-10-28 |
2-(4-chlorophenoxy)ethyl(methyl)amine Letteratura correlata
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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